N,N-Dimethyl-3-azetidinemethanamine

Description

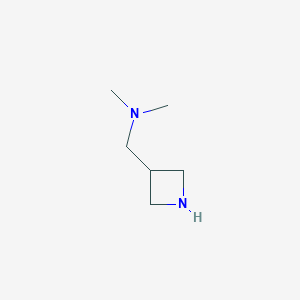

Chemical Name: N,N-Dimethyl-3-azetidinemethanamine CAS Registry Number: 149696-11-7 (primary identifier) Molecular Formula: C₅H₁₂N₂ Molecular Weight: 100.16 g/mol Structural Features: The compound consists of an azetidine (4-membered nitrogen-containing heterocycle) ring substituted with a methyl group at the 3-position and a dimethylaminomethyl group (-CH₂N(CH₃)₂) attached to the same carbon. This structure combines the conformational rigidity of the azetidine ring with the electron-donating properties of the dimethylamino group, making it valuable in medicinal chemistry and ligand design .

Properties

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)5-6-3-7-4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHQGNNZIQLBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-34-0 | |

| Record name | (AZETIDIN-3-YLMETHYL)DIMETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including (azetidin-3-ylmethyl)dimethylamine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for (azetidin-3-ylmethyl)dimethylamine often involve large-scale synthesis using efficient and cost-effective routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-azetidinemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert azetidines to their corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (azetidin-3-ylmethyl)dimethylamine can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

N,N-Dimethyl-3-azetidinemethanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It has potential therapeutic applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (azetidin-3-ylmethyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride

- CAS : 741287-55-8

- Molecular Formula : C₆H₁₅ClN₂

- Molecular Weight : 150.65 g/mol

- Key Differences :

- This compound is the hydrochloride salt of N,N-Dimethyl-3-azetidinemethanamine, differing by the addition of a chloride ion.

- The ionic form enhances solubility in polar solvents but reduces volatility compared to the free base .

- Applications: Likely used in pharmaceutical synthesis where improved solubility is required for reactions or formulation .

2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

- CAS : 1203567-11-6

- Molecular Formula : C₆H₁₄Cl₂N₂

- Molecular Weight : 193.10 g/mol

- Key Differences: Contains a spirocyclic structure (two fused azetidine rings), offering increased rigidity and stereochemical control. The dihydrochloride salt further modifies solubility and stability compared to non-salt analogs. Applications: Potential use in asymmetric catalysis or as a scaffold in drug discovery .

N,N-Diethylethanamine (Triethylamine)

N-Nitrosodimethylamine (NDMA)

- CAS : 62-75-9

- Molecular Formula : C₂H₆N₂O

- Molecular Weight : 74.08 g/mol

- Key Differences: Contains a nitroso group (-N=O) attached to dimethylamine, making it a potent carcinogen. Structurally distinct from this compound but shares the dimethylamino motif. Hazards: Classified as a Group 2A carcinogen (IARC) with strict regulatory limits in pharmaceuticals and environmental samples .

Comparative Data Table

Biological Activity

N,N-Dimethyl-3-azetidinemethanamine, also known as (azetidin-3-ylmethyl)dimethylamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H14N2

- Molecular Weight : 114.19 g/mol

- CAS Number : 321890-34-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound functions as a ligand for specific receptors and enzymes, modulating their activity and leading to various biological effects.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzyme Modulation : The compound may alter the activity of enzymes involved in metabolic pathways, impacting cellular functions.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, which could make it a candidate for developing new antibiotics.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Pseudomonas aeruginosa | Weak |

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties. It has shown potential efficacy against certain viral pathogens, although more extensive research is needed to confirm these findings.

Case Studies

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus, indicating strong antibacterial potential.

- Research on Viral Inhibition : In vitro studies have indicated that this compound can inhibit the replication of specific viruses in cultured cells. The exact mechanism remains under investigation, but initial findings suggest interference with viral entry or replication processes.

Synthesis and Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds. Its unique structure allows for modifications that can enhance its biological activity or tailor it for specific applications in medicinal chemistry.

Synthetic Routes

The synthesis typically involves:

- Alkylation of primary amines.

- Use of organometallic reagents under controlled conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it's beneficial to compare it with related compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Azetidine | C4H7N | Basic scaffold for drug development |

| 1-Methylazetidine | C5H11N | Moderate antibacterial properties |

| N,N-Dimethylazetidine | C6H14N2 | Enhanced antimicrobial and antiviral effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.